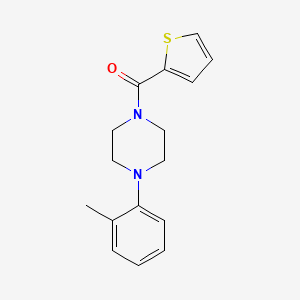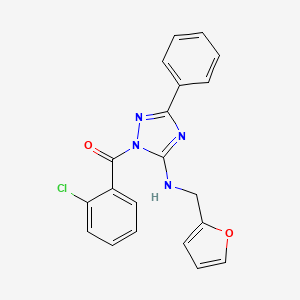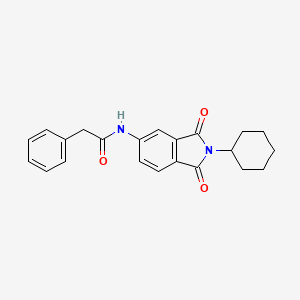![molecular formula C18H30N2O5 B4794531 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4794531.png)
2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol
Descripción general
Descripción
2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol is not fully understood. However, studies have suggested that it acts by inhibiting the production of pro-inflammatory cytokines, reducing oxidative stress, and regulating neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including:
1. Reduction of pro-inflammatory cytokines: 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
2. Antioxidant activity: This compound has potent antioxidant activity and can scavenge free radicals, protecting cells from oxidative damage.
3. Regulation of neurotransmitters: Studies have shown that this compound can regulate neurotransmitter levels in the brain, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol in lab experiments include its potent anti-inflammatory, antioxidant, anticancer, and antidepressant properties. However, some limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
1. Development of novel drugs: 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol can serve as a lead compound for the development of novel drugs with improved efficacy and reduced toxicity.
2. Study of its pharmacokinetics: Further studies are needed to understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion.
3. Investigation of its mechanism of action: Further studies are needed to elucidate the mechanism of action of this compound.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various diseases.
Conclusion:
In conclusion, 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol is a promising compound with various scientific research applications. Its potent anti-inflammatory, antioxidant, anticancer, and antidepressant properties make it an attractive lead compound for the development of novel drugs. However, further studies are needed to understand its mechanism of action, pharmacokinetics, and clinical efficacy.
Aplicaciones Científicas De Investigación
2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol has various scientific research applications, including:
1. Anti-inflammatory agent: Studies have shown that this compound has anti-inflammatory properties and can be used to treat various inflammatory diseases.
2. Antioxidant agent: This compound has potent antioxidant activity and can scavenge free radicals, protecting cells from oxidative damage.
3. Anticancer agent: 2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol has shown promising anticancer activity in various cancer cell lines.
4. Antidepressant agent: This compound has been found to have antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-22-16-5-4-15(17(23-2)18(16)24-3)14-20-8-6-19(7-9-20)10-12-25-13-11-21/h4-5,21H,6-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEZZVPUSJSFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOCCO)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(2,3,4-Trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4794475.png)
![1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4794482.png)
![N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4794492.png)
![4-[(4-fluorophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4794497.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4794500.png)
![4-allyl-3-[(2-bromobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4794509.png)

![1-ethyl-4-[(methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4794525.png)

![methyl 13-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4794539.png)
![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-2-pyridinylacetamide)](/img/structure/B4794546.png)
![3-(3-chloro-4-methylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4794548.png)